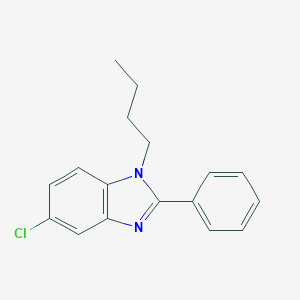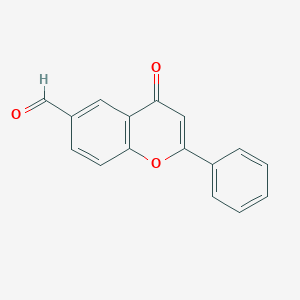![molecular formula C24H17N3OS B304565 [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the inhibition of specific enzymes and pathways involved in cell growth and proliferation. This compound has been shown to target multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and can effectively reduce inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone in lab experiments is its high potency and specificity. This compound can effectively target specific signaling pathways and enzymes, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in certain research settings.
Future Directions
There are several potential future directions for research involving [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone. One area of interest is in the development of novel cancer therapies that utilize this compound as a key component. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify other potential applications in various fields, such as immunology and neurology.
In conclusion, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and specificity make it a valuable tool for studying various biological processes, and its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel therapies. Further research is needed to fully explore the potential of this compound and to identify other potential applications in various fields.
Synthesis Methods
The synthesis of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the reaction of 4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically occurs at elevated temperatures and requires careful monitoring to ensure high yield and purity of the final product.
Scientific Research Applications
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.
properties
Product Name |
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone |
|---|---|
Molecular Formula |
C24H17N3OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4-methyl-2-phenyl-5-pyrrol-1-ylthieno[2,3-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C24H17N3OS/c1-16-19-20(27-14-8-9-15-27)22(21(28)17-10-4-2-5-11-17)29-24(19)26-23(25-16)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
TUQRDTLIORBHQK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)

![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)


